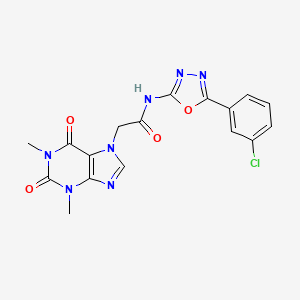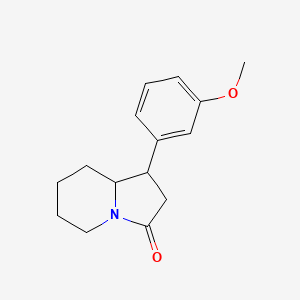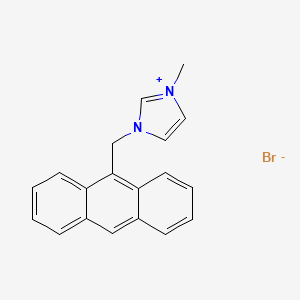![molecular formula C15H11F3N2 B14124021 2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is often carried out under mild conditions to ensure high yields and purity . Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Catalysts such as zinc chloride or nickel complexes can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in treating various diseases due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of enzymes involved in the inflammatory response . Additionally, the compound may exert its effects by promoting ferroptosis, a form of programmed cell death associated with iron accumulation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Fluoroimidazoles: These compounds share the imidazole core and have similar biological activities.
Triazoles: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.
Uniqueness
2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. This makes it more effective in certain applications compared to other similar compounds .
Properties
Molecular Formula |
C15H11F3N2 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-7-5-10(6-8-11)9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20) |
InChI Key |
WQYANESSSAGCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)

![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)

![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)






